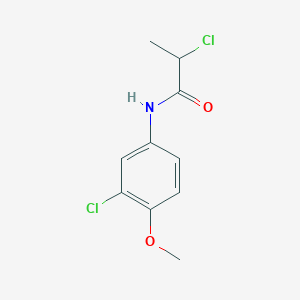

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide

Description

2-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a chlorinated propanamide derivative featuring a disubstituted aromatic ring with a methoxy group at the 4-position and a chlorine atom at the 3-position. This compound is structurally characterized by its amide functionality, which enables resonance stabilization and hydrogen-bonding interactions critical for its physicochemical behavior . Its structural analogs, however, are widely utilized as intermediates in pharmaceutical and agrochemical synthesis, underscoring the relevance of its comparison with similar compounds.

Properties

IUPAC Name |

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJCKGBDVUTQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloropropanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of substituted amides or thioamides.

Oxidation Reactions: Formation of aldehydes or carboxylic acids.

Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds are selected for comparison based on their structural similarities, functional groups, and documented applications:

3-Chloro-N-(4-methoxyphenyl)propanamide

- Structure : Differs by the absence of the 3-chloro substituent on the phenyl ring (4-methoxy only).

- Key Properties :

- Applications : Serves as a model for studying amide-based coordination chemistry and crystal engineering .

2-Chloro-N-(4-methylphenyl)propanamide (CNMP)

- Structure : Features a 4-methylphenyl group instead of 3-chloro-4-methoxyphenyl.

- Key Properties :

- Applications : Used in the synthesis of thioether dianhydrides and polyimide precursors .

N-(3,4-Dichlorophenyl)propanamide (Propanil)

- Structure : Dichloro substitution (3,4-positions) on the phenyl ring.

- Key Properties: Known herbicide with broad-spectrum activity . Lacks methoxy groups, reducing steric hindrance compared to the target compound.

- Applications : Agricultural use as a post-emergence herbicide .

(R,S)-2-Chloro-N-(3-fluoro-4-methylphenyl)propanamide

- Structure : Substitutes chlorine with fluorine at the 3-position and adds a methyl group at the 4-position.

- Key Properties: Synthesized via nucleophilic substitution (37% yield) and characterized by ESI-MS (m/z 338.2 [M+H]⁺) .

- Applications : Intermediate in CFTR modulator development .

Data Table: Structural and Functional Comparison

Key Research Findings and Trends

Fluorine substitution (as in the CFTR intermediate) improves metabolic stability but requires precise synthetic control .

Crystallization and Purity :

- CNMP’s continuous crystallization process demonstrates scalability, whereas the target compound’s discontinued status suggests unresolved synthesis or purification challenges .

- Hydrogen-bonding patterns in 3-chloro-N-(4-methoxyphenyl)propanamide underscore the role of amide groups in crystal packing .

Biological and Industrial Relevance :

- Propanil’s dichloro structure aligns with herbicidal activity, while the target compound’s methoxy group may confer distinct bioactivity if repurposed .

- CNMP’s utility in API synthesis highlights the importance of methyl groups in intermediate design .

Notes

- Synthesis Challenges : The discontinuation of this compound may relate to difficulties in achieving high purity or cost-effective synthesis, as seen in CNMP’s optimized processes .

- Future Directions : Structural modifications, such as replacing chlorine with fluorine or optimizing methoxy positioning, could revive interest in the target compound for specialized applications .

Biological Activity

2-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12Cl2N2O2, with a molecular weight of approximately 275.14 g/mol. The structure includes a chloro substituent and a methoxy group on the phenyl ring, which are crucial for its biological activity.

The biological activity of this compound involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The presence of the chloro and methoxy groups enhances its binding affinity to target proteins, which is essential for its antimicrobial and anticancer effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings indicate that the compound has varying degrees of effectiveness against different bacterial species, with particularly strong activity against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines, particularly through mechanisms involving the inhibition of key signaling pathways associated with cell proliferation.

Table 2 summarizes the cytotoxicity results against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 8.55 ± 0.35 |

| MCF-7 | 14.31 ± 0.90 |

| NCIH460 | 7.01 ± 0.60 |

These results suggest that the compound exhibits promising anticancer activity, making it a candidate for further development as a therapeutic agent .

Case Studies

A notable study focused on the synthesis and biological evaluation of derivatives of this compound revealed that modifications to the phenyl ring significantly impacted its biological activity. For instance, compounds with additional halogen substitutions showed enhanced potency against both bacterial and cancer cell lines, indicating structure-activity relationships (SAR) that can guide future drug design efforts .

Q & A

Q. Table 1. Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | Pbca | |

| Unit cell dimensions | a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å | |

| Hydrogen bond length | N–H···O: 1.94 Å | |

| Melting point | 388–391 K |

Q. Table 2. Synthetic Optimization Parameters

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 0–5°C | Prevents hydrolysis |

| Solvent system | THF/H₂O (1:1) | Enhances mixing |

| Purification method | Recrystallization (DCM/hexane) | Purity >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.